molecular formula C20H20O5 B157564 Glepidotin B CAS No. 87440-56-0

Glepidotin B

Cat. No. B157564
CAS RN: 87440-56-0
M. Wt: 340.4 g/mol
InChI Key: ATJOIGKHVRPLSM-RBUKOAKNSA-N
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Description

The provided papers do not specifically mention "Glepidotin B," but they do provide information on closely related compounds. The first paper discusses the total synthesis of (+)-gliocladin B and C, which are natural alkaloids with a hexahydropyrroloindole substructure . The second paper describes glepidotin C, an antimicrobial bibenzyl isolated from Glycyrrhiza lepidota . Although these compounds are not Glepidotin B, they may share some structural or biosynthetic similarities.

Synthesis Analysis

The synthesis of (+)-gliocladin B is achieved through a concise and enantioselective process that utilizes a regioselective Friedel-Crafts-based strategy. This method provides an efficient way to access the C3-(3'-indolyl)hexahydropyrroloindole substructure, which is common in a subset of epipolythiodiketopiperazine natural alkaloids. The synthesis also involves the formation of (+)-12-deoxybionectin A, a potential biosynthetic precursor, and confirms the C15 stereochemistry of (+)-gliocladin B .

Molecular Structure Analysis

The structure of glepidotin C, which may be related to Glepidotin B, is determined through spectroscopic measurements. It is identified as 2-(2-hydroxy-3-methylbut-3-enyl)-5-(1-phenylethyl)-1,3-benzenediol. This structure includes a bibenzyl moiety, which is a component of the compound's antimicrobial activity .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions related to Glepidotin B. However, the synthesis of related compounds like (+)-gliocladin B involves a Friedel-Crafts reaction, which is a key step in constructing the hexahydropyrroloindole substructure . This reaction is crucial for the formation of the core structure that defines this class of natural alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of Glepidotin B are not described in the provided papers. However, the synthesis and structural elucidation of related compounds suggest that these molecules are likely to have complex stereochemistry and specific functional groups that contribute to their biological activity, such as the diketopiperazine and bibenzyl groups found in (+)-gliocladin B and glepidotin C, respectively .

Scientific Research Applications

Glepidotin B is a compound found in the plant Glycyrrhiza lepidota . It is classified under Flavonoids – Flavanones and Flavanon-3-ols . The compound has a molecular formula of C20H20O5 and a molecular weight of 340.3794 . It has a melting point of 172–173°C .

Another study used a technique called leaf spray mass spectrometry to detect Glepidotin B directly from the surface of intact leaves of Glycyrrhiza lepidota . This technique eliminates the need for sample preparation and allows for real-time sampling of living tissues . The study found that the metabolic profiles obtained using this technique were dramatically different from those obtained using traditional liquid chromatography-mass spectrometry (LC-MS) analysis of bulk tissue extracts .

Safety And Hazards

According to the Material Safety Data Sheet, Glepidotin B does not meet the criteria for classification as hazardous for transport . In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJOIGKHVRPLSM-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331821
Record name Glepidotin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glepidotin B

CAS RN

87440-56-0
Record name (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87440-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glepidotin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
LA Mitscher, GSR Rao, I Khanna, T Veysoglu, S Drake - Phytochemistry, 1983 - Elsevier
… oxidation of glepidotin B to glepidotin A with iodine according to the method of Mahesh and Seshadri [3 I]. As will be seen below, glepidotin B triacetate has been directly interconverted …
Number of citations: 81 www.sciencedirect.com
KP Manfredi, V Vallurupalli, M Demidova, K Kindscher… - Phytochemistry, 2001 - Elsevier
… Known compounds glepidotin B and glepidotin A were also isolated from the extract and … The first eluting compound from HPLC was identified as glepidotin B (2) based on its high …
Number of citations: 66 www.sciencedirect.com
CY Liu, P Deng, B Wang, AH Liu, MG Wang, SW Li… - Phytochemistry, 2023 - Elsevier
A chemical investigation of the twigs and leaves of Erythrina subumbrans led to the isolation and structural elucidation of three coumaronochromones, erythrinasubumbrin A and (±)-…
Number of citations: 4 www.sciencedirect.com
DM Freund, AC Martin, JD Cohen, AD Hegeman - Planta, 2018 - Springer
… The [M − H] − ion at 339.1238 m/z was identified as originating from both glepidotin B and licocoumarone since the MS/MS spectra contained diagnostic fragment ions for both …
Number of citations: 10 link.springer.com
SR Gollapudi, H Telikepalli, A Keshavarz-Shokri… - Phytochemistry, 1989 - Elsevier
Further examination of chromatographic residues from an earlier study of the antimicrobial constituents of American licorice. Glycyrrhiza lepidota, resulted in the isolation of a small …
Number of citations: 25 www.sciencedirect.com
MÁ Castillo, MG Reyes, EMF Torres… - Current Bioactive …, 2022 - ingentaconnect.com
… campestris, and glepidotin B (3), isolated from F. riparia (13.7 mg of glepidotin B was obtained from 1.2 kg of the plant material of F. riparia, 25 mg of 8-prenyleridioctyol was obtained …
Number of citations: 0 www.ingentaconnect.com
Z Zeng, J Hu, J Jiang, G Xiao, R Yang, S Li… - BioMed Research …, 2021 - hindawi.com
Qianghuo Shengshi decoction (QHSSD) is a classical Chinese medicine formula, which is used in clinical practice for the treatment of rheumatoid arthritis (RA) in China. However, the …
Number of citations: 10 www.hindawi.com
C Zhao, RJ Guo, FF Ren, Y Yu… - Journal of Hainan …, 2022 - search.ebscohost.com
Objective: To study the potential therapeutic effect of Yigan Powder on Alzheimer's disease (AD) comorbid Depressive Disorder with Network Pharmacology. Methods: The active …
Number of citations: 0 search.ebscohost.com
MG Reyes, MJ Torres, MD Maggi, JM Marioli… - Industrial crops and …, 2013 - Elsevier
… , 5,3′-dihydroxyisobavachin-7-O-methyl ether, exiguaflavanone K and (2S)-8-(3″-methylbut-2″-enyl)-7,3′,4′-trihydroxyflavanone), and dihydroflavonols (glepidotin B, 8-…
Number of citations: 17 www.sciencedirect.com
H Pei, L He, M Shi, X Guo, W Chen, J Li, Z He… - Aging (Albany …, 2023 - ncbi.nlm.nih.gov
Active ingredients were screened by TCMSP and swissADME, meanwhile, PharmMapper combined with UniProt database was used to predict the active ingredient target information, …
Number of citations: 1 www.ncbi.nlm.nih.gov

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